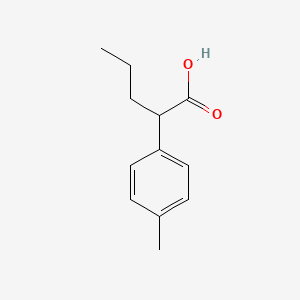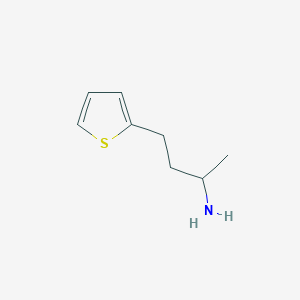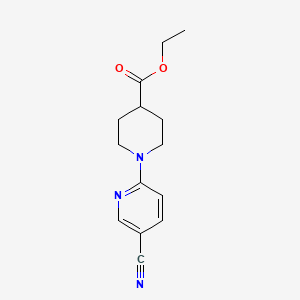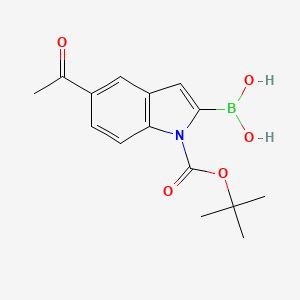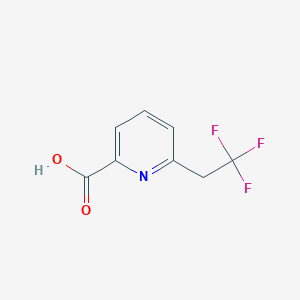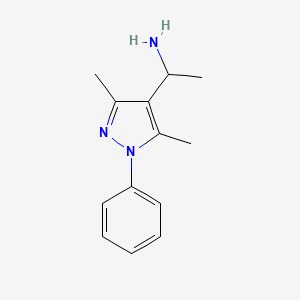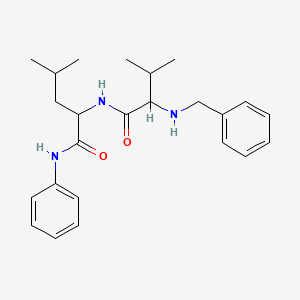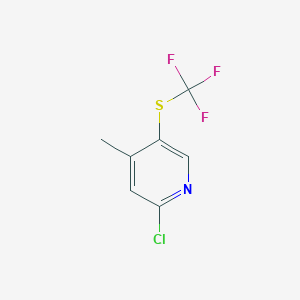
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-4-甲基-5-三氟甲基硫代吡啶是一种化学化合物,其特征在于吡啶环上连接着一个氯原子、一个甲基和一个三氟甲基硫代基。
准备方法
合成路线和反应条件
2-氯-4-甲基-5-三氟甲基硫代吡啶的合成通常涉及将三氟甲基硫代基引入吡啶衍生物中。一种常见的方法是将2-氯-4-甲基吡啶与三氟甲基硫代化试剂在受控条件下反应。该反应可能需要使用催化剂和特定溶剂才能获得高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保成本效益和可扩展性。该过程可能包括纯化、结晶和质量控制等步骤,以满足行业标准。
化学反应分析
反应类型
2-氯-4-甲基-5-三氟甲基硫代吡啶可以进行各种化学反应,包括:
取代反应: 氯原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 该化合物可以参与氧化和还原反应,从而改变其化学结构和性质。
偶联反应: 它可以参与偶联反应,例如铃木-宫浦偶联,形成更复杂的分子。
常用试剂和条件
亲核取代: 例如氢氧化钠或碳酸钾在极性溶剂中。
氧化: 氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如氢化铝锂或硼氢化钠。
偶联反应: 在碱的存在下,钯催化剂和硼酸。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以产生具有不同官能团的衍生物,而偶联反应可以产生联芳基化合物。
科学研究应用
2-氯-4-甲基-5-三氟甲基硫代吡啶在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性以及作为药物开发的先导化合物。
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
2-氯-4-甲基-5-三氟甲基硫代吡啶的作用机制涉及其与分子靶标和途径的相互作用。三氟甲基硫代基可以影响该化合物的反应性和对特定酶或受体的结合亲和力。这可能导致生物过程的调节,使其成为药物开发和其他应用的候选者。
相似化合物的比较
类似化合物
- 2-氯-4-(三氟甲基)苯磺酰氯
- 2-氯-4-甲基-5-(三氟甲基)苯酰胺
独特性
2-氯-4-甲基-5-三氟甲基硫代吡啶的独特之处在于存在三氟甲基硫代基,它赋予了独特的化学性质。与类似化合物相比,该基团可以增强化合物的稳定性、反应性和潜在的生物活性。
属性
分子式 |
C7H5ClF3NS |
|---|---|
分子量 |
227.64 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |
InChI 键 |
PBEPYJBNWVYUSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


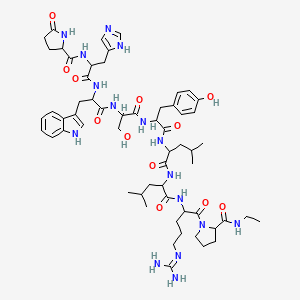
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)
![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
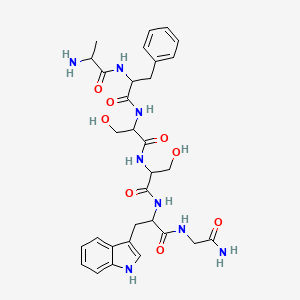

![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
